3-(3-Aminopyridin-2-yloxy)benzonitrile
Description
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(3-aminopyridin-2-yl)oxybenzonitrile |
InChI |
InChI=1S/C12H9N3O/c13-8-9-3-1-4-10(7-9)16-12-11(14)5-2-6-15-12/h1-7H,14H2 |
InChI Key |
DKHPCHIRCYXXOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares 3-(3-Aminopyridin-2-yloxy)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparison
Key Observations:
- Hydrogen Bonding: The amino group in this compound enables hydrogen bonding, similar to 5FB’s thiazolidinedione moiety, which forms hydrogen bonds with ARG 372 in receptor interactions. This contrasts with non-polar substituents like thienyl or trifluoromethyl.
- Electronic Effects : The pyridine ring in the target compound may act as a weak base, while the trifluoromethyl group in 5FB is strongly electron-withdrawing, enhancing binding affinity in ligand-receptor systems.
- Bulkiness: The phenoxazine-carbazole substituent in OLED materials introduces steric bulk, favoring charge transport in organic electronics, unlike the smaller aminopyridinyloxy group.
Notes:
- The amino group in the target compound likely increases water solubility compared to 3-(3-Thienyl)benzonitrile but may require precautions due to reactivity.
- 5FB’s trifluoromethyl group enhances metabolic stability but reduces solubility.
Preparation Methods
Ullmann-Type Coupling for Ether Bond Formation
The Ullmann reaction is a cornerstone for synthesizing diaryl ethers. This copper-catalyzed method couples halobenzenes with phenolic derivatives under basic conditions.
Protocol from Patent WO1996011906A1
-
Reactants : 3-Bromobenzonitrile and 3-amino-2-hydroxypyridine.
-
Catalyst : CuI (5 mol%).
-
Ligand : 1,10-Phenanthroline (10 mol%).
-
Base : Cs₂CO₃ (2.5 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : 110°C, 24 hours under nitrogen.
-
Mechanistic Note : The reaction proceeds via oxidative addition of Cu(I) to the aryl halide, followed by transmetalation with the phenol and reductive elimination to form the ether bond.
Optimization with Anionic Ligands
Nucleophilic Aromatic Substitution (NAS)
NAS is viable when one aromatic ring is electron-deficient.
Chlorobenzonitrile and Aminopyridine Derivative
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig amination or C–O coupling offers regioselectivity.
Pd-Catalyzed Etherification
Stepwise Assembly via Nitro Intermediate
Protection-deprotection strategies prevent side reactions.
Nitro Group Reduction
-
Coupling : 3-Nitro-2-hydroxypyridine and 3-bromobenzonitrile via Ullmann reaction (CuI, Cs₂CO₃, DMF, 110°C).
-
Reduction : Hydrogenation with Pd/C (10 wt%) in ethanol, 25°C, 6 hours.
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Ullmann Coupling | CuI | 110°C | 68–72% | Scalable, cost-effective | High temperatures, long reaction times |
| NAS | None | 120°C | 60–65% | Simple setup | Limited substrate scope |
| Pd-Catalyzed | Pd(OAc)₂ | 100°C | 70–75% | High regioselectivity | Expensive catalysts |
| Stepwise (Nitro Reduction) | CuI/Pd/C | 110°C → 25°C | 65–70% | Avoids amine side reactions | Multiple steps |
Industrial-Scale Considerations
-
Solvent Choice : DMF and DMSO are preferred for solubility but require careful handling due to toxicity.
-
Catalyst Recovery : Copper residues are removed via chelating resins or aqueous washes.
-
Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency.
Emerging Methodologies
Q & A
Q. Table 1: Representative Reaction Conditions
| Method | Catalyst/Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd-catalyzed coupling | Pd(OAc)₂/Xantphos | THF | 80 | 89 |
| Microwave-assisted | Piperidine | Ethanol | 120 (MW) | 92 |
Advanced: How can DFT studies predict the electronic properties and reactivity of this compound?
Answer:
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into:
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps indicate charge transfer efficiency, relevant for optoelectronic applications .
- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., amino group reactivity) for functionalization .
- Reaction mechanisms : Simulate intermediates in coupling reactions, aiding in pathway optimization .
Basic: What purification and characterization techniques are recommended for this compound?
Answer:
- Purification : Recrystallization from ethyl acetate or column chromatography (silica gel, hexane/EtOAc eluent) removes impurities .
- Characterization :
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
Answer:
- Cross-validation : Use complementary techniques (e.g., FT-IR for functional groups, UV-Vis for conjugation analysis) .
- Variable-temperature NMR : Identifies dynamic effects (e.g., rotamers) causing peak splitting .
- Computational validation : Compare experimental NMR shifts with DFT-calculated values to assign ambiguous signals .
Basic: What are the stability considerations for storage and handling?
Answer:
- Storage : Inert atmosphere (N₂/Ar), desiccated at –20°C to prevent hydrolysis of the nitrile group .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) to prevent decomposition into hazardous byproducts (e.g., NOx) .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
Q. Table 2: Analog Activity Comparison
| Analog Structure | Target (IC₅₀) | Key Modification |
|---|---|---|
| Morpholine derivative | Enzyme X (12 nM) | Enhanced solubility |
| Thiazole analog | Receptor Y (5 nM) | Improved rigidity |
Basic: What solvents are optimal for recrystallization?
Answer:
- Ethyl acetate/hexane mixtures : Ideal for slow crystallization, yielding high-purity crystals for XRD analysis .
- DMF/water systems : Suitable for polar derivatives, but require careful temperature control to avoid premature precipitation .
Advanced: What computational tools model intermolecular interactions (e.g., with biological targets)?
Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to enzymes/receptors using crystal structures (PDB IDs) .
- Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Basic: How to troubleshoot low yields in coupling reactions?
Answer:
- Catalyst screening : Test alternative ligands (e.g., SPhos vs. Xantphos) to improve turnover .
- Oxygen exclusion : Use degassed solvents to prevent Pd catalyst deactivation .
Advanced: What are the implications of chirality in derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
